3-((4-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

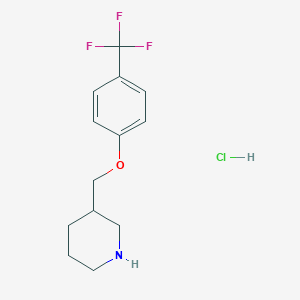

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[[4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a piperidine ring system with a methyl linker connecting to a phenoxy group that bears a trifluoromethyl substituent at the para position. The semicolon notation designates the hydrochloride salt formation.

The structural representation reveals a six-membered saturated heterocyclic piperidine ring with a nitrogen atom, where the third carbon atom bears a methyl group that connects through an ether linkage to a benzene ring substituted with a trifluoromethyl group at the para position. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen atom, resulting in the final ionic compound structure.

Computational analysis using standard chemical drawing software confirms the three-dimensional molecular geometry, with the piperidine ring adopting a chair conformation and the phenoxymethyl substituent positioned in an equatorial orientation to minimize steric interactions. The trifluoromethyl group exhibits characteristic electron-withdrawing properties that significantly influence the overall electronic distribution within the aromatic system.

Properties

IUPAC Name |

3-[[4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-5-12(6-4-11)18-9-10-2-1-7-17-8-10;/h3-6,10,17H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNXTHIYIYCELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-((4-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride serves as a vital intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure suggests potential central nervous system (CNS) activity, making it a candidate for developing drugs that can penetrate the blood-brain barrier .

Case Study: Neurological Disorders

Research has indicated that compounds with similar structural features exhibit significant biological activity in modulating neurotransmitter systems. For instance, studies on related piperidine derivatives have shown efficacy in treating conditions like anxiety and depression by interacting with serotonin receptors .

Biochemical Research

Enzyme Inhibition and Receptor Binding

The compound is utilized in studies focusing on enzyme inhibition and receptor binding, which are essential for understanding complex biochemical pathways. Its interactions with specific molecular targets can lead to insights into disease mechanisms .

Case Study: Enzyme Modulation

In vitro studies have demonstrated that similar trifluoromethyl-containing compounds can modulate enzyme activities crucial for metabolic pathways. For example, compounds with piperidine structures have been shown to inhibit certain kinases involved in cancer progression .

Agricultural Chemistry

Potential as Pesticides or Herbicides

Research indicates that this compound may have applications in agricultural chemistry as a pesticide or herbicide. The trifluoromethyl group contributes to enhanced biological activity against pests, making it a candidate for crop protection solutions .

Material Science

Advanced Material Development

In material science, this compound is explored for its properties in creating advanced materials, particularly coatings that require high chemical resistance. The unique electronic characteristics imparted by the trifluoromethyl group can enhance the stability and durability of these materials .

Analytical Chemistry

Development of Analytical Methods

The compound is also employed in analytical chemistry for developing methods to detect and quantify other compounds. Its unique properties facilitate the enhancement of laboratory accuracy and efficiency .

Mechanism of Action

The mechanism of action of 3-((4-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This can lead to the modulation of various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Estimated based on structural analogs.

Key Observations :

- Methylene Bridge: The phenoxymethyl group (vs. direct phenoxy linkage) increases molecular flexibility and may enhance blood-brain barrier penetration compared to 4-[3-(trifluoromethyl)phenoxy]piperidine HCl .

- Ring Size: Pyrrolidine analogs (e.g., 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl) exhibit reduced steric hindrance but lower metabolic stability due to the smaller ring .

Biological Activity

3-((4-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group, in particular, is known to enhance the biological activity of various compounds, making it a focus for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14F3NO

- Molecular Weight : 251.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the body:

- Receptor Binding : The trifluoromethyl group enhances lipophilicity, promoting better interaction with lipid membranes and potentially increasing receptor binding affinity.

- Enzyme Modulation : The compound may inhibit specific enzymes or modulate their activity, which is crucial for its therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : It has shown potential against several bacterial strains, indicating possible use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting its application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Active against Staphylococcus aureus | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Detailed Findings

- Anticancer Studies :

- Antimicrobial Research :

- Inflammation Modulation :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((4-(trifluoromethyl)phenoxy)methyl)piperidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with phenoxy groups under alkaline conditions (e.g., using triethylamine) with controlled stoichiometry . Optimization involves adjusting reaction temperature (e.g., 40–60°C), solvent choice (e.g., dichloromethane or acetonitrile), and catalyst selection. Post-synthesis purification via recrystallization or chromatography is critical to achieve ≥98% purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the piperidine backbone and phenoxy substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z for C13H15F3NO·HCl). High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for detecting residual solvents or unreacted intermediates .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow OSHA/GHS guidelines:

- Storage : Store at 2–8°C in a dry, ventilated area to prevent decomposition .

- PPE : Wear nitrile gloves, ANSI-approved goggles, and lab coats. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays using multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays). For instance, discrepancies in IC50 values may arise from assay conditions (e.g., pH, co-solvents). Include positive controls (e.g., paroxetine for serotonin reuptake studies) and perform dose-response curves in triplicate .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer : Conduct forced degradation studies under ICH Q1A guidelines:

- Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C to identify labile bonds (e.g., ester or ether linkages).

- Oxidation : Use 3% H2O2 to assess susceptibility of the trifluoromethyl group.

Stabilize with desiccants (silica gel) and inert atmospheres (argon) .

Q. How can synthetic byproducts or co-eluting impurities be identified and quantified?

- Methodological Answer : Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and fragmentation patterns against synthetic intermediates (e.g., unreacted piperidine or phenoxy precursors) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) can simulate binding to targets like serotonin transporters, guided by structural analogs (e.g., paroxetine’s benzodioxol moiety) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles?

- Methodological Answer : Re-evaluate experimental conditions:

- Acute Toxicity : Compare LD50 values across species (rat vs. mouse) and administration routes (oral vs. intravenous).

- Metabolite Interference : Use LC-MS to identify toxic metabolites (e.g., demethylated or oxidized derivatives) that may vary by metabolic systems (e.g., human hepatocytes vs. rat liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.